REACTION_SMILES
|
[Br:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][c:31]1[cH:32][c:33]([CH3:36])[n:34][o:35]1.[C:1](=[O:2])([O-:3])[O-:4].[C:22](=[O:23])=[O:24].[CH3:37][N:38]([CH3:39])[CH:40]=[O:41].[Cl:8][c:9]1[c:10]([OH:21])[c:11]([Cl:20])[cH:12][c:13]([C:15]2=[N:19][CH2:18][CH2:17][O:16]2)[cH:14]1.[ClH:7].[K+:5].[K+:6]>>[Cl:8][c:9]1[c:10]([O:21][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][c:31]2[cH:32][c:33]([CH3:36])[n:34][o:35]2)[c:11]([Cl:20])[cH:12][c:13]([C:15]2=[N:19][CH2:18][CH2:17][O:16]2)[cH:14]1
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Name
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Cc1cc(CCCCCBr)on1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(CCCCCBr)on1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CN(C)C=O
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Name
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Oc1c(Cl)cc(C2=NCCO2)cc1Cl
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1c(Cl)cc(C2=NCCO2)cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(CCCCCOc2c(Cl)cc(C3=NCCO3)cc2Cl)on1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |